molecular formula C9H10N2O3 B12284617 Aminoethanoyl-p-aminobenzoic acid CAS No. 25784-02-5

Aminoethanoyl-p-aminobenzoic acid

Cat. No.: B12284617
CAS No.: 25784-02-5
M. Wt: 194.19 g/mol
InChI Key: KUOJUHNHROAKAP-UHFFFAOYSA-N
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Description

Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields such as biochemistry, chemistry, and industry. The presence of both amino and carboxyl groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aminoethanoyl-p-aminobenzoic acid typically involves the reaction of p-aminobenzoic acid with ethanoic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aminoethanoyl-p-aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The carboxyl group can participate in ionic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid: Shares the amino and carboxyl functional groups but lacks the ethanoic moiety.

    Aminoethanoic acid: Contains the amino and ethanoic groups but lacks the aromatic ring.

Uniqueness

Aminoethanoyl-p-aminobenzoic acid is unique due to the presence of both the ethanoic and aromatic moieties, which confer distinct chemical and biological properties

Properties

CAS No.

25784-02-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]benzoic acid

InChI

InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14)

InChI Key

KUOJUHNHROAKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)N

Origin of Product

United States

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